6-Amino-3,4-benzocoumarin
Overview
Description
6-Amino-3,4-benzocoumarin is a derivative of coumarin, a nitrogen-containing compound that has garnered interest due to its significant biological activity and pharmaceutical applications. The compound is part of a broader class of substances that have been studied for their potential in various biological and chemical applications, including their role as inducers and inhibitors of cytochrome P450 enzymes, particularly CYP1A1, and their antimicrobial properties when incorporated into polymers .
Synthesis Analysis
The synthesis of this compound and its derivatives involves several chemical routes. One approach includes the preparation of 6-substituted 3,4-benzocoumarins with various substituents, such as amino groups, through a new synthetic route. This process has led to the creation of compounds with varying affinities for the aryl hydrocarbon receptor and differing abilities to induce or inhibit enzyme activities . Another method involves the alkylation of o-cyanophenol by 4-chloromethylcoumarins followed by intramolecular condensation, which yields 4-(3-amino-2-benzofuranyl)-coumarins . Additionally, the synthesis of coumarin amino acid derivatives has been described, which includes the preparation of 6-nitrocoumarin-3-CO-amino acids and their corresponding methyl esters .
Molecular Structure Analysis
The molecular structures of this compound derivatives have been confirmed using spectral and analytical data. These structures are crucial for understanding the biological activity and interactions of these compounds with biological targets such as the aryl hydrocarbon receptor . Molecular modeling studies have also been conducted to ensure the biological safety and activity of these compounds, adhering to Lipinski's rule of five, which is a set of criteria for drug-likeness .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives includes their ability to undergo various reactions with acylating agents and aldehydes. These reactions can lead to the formation of complex systems such as the 6H- benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one system . Additionally, the synthesis of Schiff bases and hydrazones from these compounds has been reported, leading to the formation of 4-coumarin-6-yl(amino)-5-coumarin-3-yl-3-phenyl-1,2,4-oxadiazolines with antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been studied, particularly in the context of their antimicrobial activity. These compounds have been incorporated into polyurethane varnishes, which were then applied to various surfaces. The resulting coatings exhibited good antimicrobial effects, and the physical incorporation of these derivatives into the varnish formulations was found to enhance the physical and mechanical properties of the coatings . The study of these properties is essential for the potential application of these compounds in antimicrobial coatings and other materials.
Scientific Research Applications
Inducers and Inhibitors of CYP1A1-dependent Activity
6-Amino-3,4-benzocoumarin, as part of the 6-substituted 3,4-benzocoumarins class, has been investigated for its role as an inducer and inhibitor of CYP1A1-dependent activity. The study explored its interaction with the aryl hydrocarbon receptor and its effects on enzyme activity in rat hepatoma cells. This suggests a potential application in understanding receptor activities and enzyme inhibition mechanisms (Liu, Santostefano, Lu, & Safe, 1993).
Biological Activities and Synthesis
Research on benzocoumarins, including this compound, has focused on their isolation, synthesis, and diverse biological activities. The comprehensive review covers the progress in understanding these compounds from 1953 to 2014, highlighting their significant bioactive properties (Lv, Tu, & Jiang, 2014).
Antimicrobial and Antioxidant Properties
The synthesis of β-amino carbonyl derivatives containing this compound has been examined for antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting microbial growth and free radical scavenging, indicating potential applications in pharmaceutical and healthcare products (Kenchappa et al., 2013).
Interaction with Human Serum Albumin
A study synthesized a Schiff base derived from this compound and analyzed its interaction with human serum albumin (HSA). This research contributes to understanding the biological interactions of drug candidates and could aid in the development of new pharmaceuticals (Parveen, 2021).
Photoactivation in Chemical Research
This compound has been used in the study of photocleavable protecting groups for carboxylic acids, highlighting its potential in photochemistry and the development of photolabile compounds (Soares, Hungerford, Costa, & Gonçalves, 2015).
Cancer Research and DNA Binding
The compound's derivatives have been investigated for their anticancer activity and DNA binding properties. This highlights a potential application in cancer therapy and the study of drug-DNA interactions (Sharma, Tiwari, & Supuran, 2014).
Safety and Hazards
Future Directions
Based on the pharmaceutical potentials of coumarins, which have antitumor activity, new coumarin derivatives are being synthesized and evaluated for their biological activities . The findings suggest that 6-Amino-3,4-benzocoumarin might exhibit a potent role in the biomedical and pharmaceutical application .
properties
IUPAC Name |
2-aminobenzo[c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(15)16-12/h1-7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQFJGGUZPEHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80324115 | |
Record name | 6-Amino-3,4-benzocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83527-99-5 | |
Record name | NSC405762 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-3,4-benzocoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80324115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Amino-3,4-benzocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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